molecular formula C8H11BrN2O2 B3197269 methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1004643-38-2

methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B3197269
CAS No.: 1004643-38-2
M. Wt: 247.09 g/mol
InChI Key: WFYKZGVNGJOIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the pyrazole ring, along with a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with methyl acrylate under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate is unique due to the combination of its bromine and methyl substituents on the pyrazole ring, along with the propanoate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other pyrazole derivatives.

Properties

IUPAC Name

methyl 3-(4-bromo-5-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-6-7(9)5-10-11(6)4-3-8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYKZGVNGJOIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239794
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-38-2
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 6
Reactant of Route 6
methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.